



Application Notes and Protocols for EC-17 Disodium Salt in Imaging Systems

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Compound of Interest		
Compound Name:	EC-17 disodium salt	
Cat. No.:	B15605892	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC-17 disodium salt is a fluorescent contrast agent designed for targeted imaging of cells and tissues that overexpress folate receptor alpha (FR α).[1][2] FR α is a well-established biomarker for a variety of cancers, including ovarian, breast, and lung cancer, making EC-17 a valuable tool for cancer research and drug development.[3] This molecule consists of a folic acid moiety, which provides specificity for FR α , conjugated to a fluorescein isothiocyanate (FITC) fluorophore.[2][4] This document provides detailed application notes and protocols for the use of **EC-17 disodium salt** with various imaging systems.

Mechanism of Action

Folic acid is essential for rapidly dividing cells, and its uptake is often mediated by FR α . Cancer cells frequently upregulate FR α to meet their high demand for folate. EC-17 leverages this biological feature. The folic acid component of EC-17 binds with high affinity to FR α on the cell surface. Subsequently, the complex is internalized through receptor-mediated endocytosis, leading to an accumulation of the fluorescent probe inside the target cells. This targeted accumulation allows for specific visualization of FR α -positive cells and tissues.



EC-17 Disodium Salt Signaling Pathway

Binding

Cell Surface

Receptor-Mediated
Endocytosis

Endosome

Internalization and
Signal Accumulation

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Caption: Mechanism of EC-17 uptake via $FR\alpha$.

Physicochemical and Fluorescent Properties

EC-17 disodium salt is a water-soluble compound with fluorescent properties in the visible light spectrum. Its spectral characteristics are similar to fluorescein (FITC).



Property	Value	Reference
Molecular Formula	C42H34N10Na2O10S	[4]
Molecular Weight	916.82 g/mol	[4]
Excitation Maximum	~470-490 nm	[1][5]
Emission Maximum	~520 nm	[1][5]
Quantum Yield	Not explicitly provided for EC- 17, but fluorescein has a quantum yield of ~0.79-0.95.	[6]
Photostability	As a fluorescein derivative, EC-17 is susceptible to photobleaching with prolonged exposure to excitation light. The use of antifade reagents is recommended for microscopy.	[7]

Compatibility with Imaging Systems

EC-17 is compatible with a range of standard imaging systems equipped for detecting green fluorescence.

Imaging System	Recommended Configuration
Fluorescence Microscope	Excitation Filter: 470/40 nm or 480/30 nmDichroic Mirror: 500 nm or 505 nm cutoffEmission Filter: 520/40 nm or 535/40 nm
Flow Cytometer	Excitation Laser: 488 nm (Blue Laser)Emission Filter: 530/30 nm (e.g., FITC or GFP channel)
In Vivo Imaging System	Appropriate filters for green fluorescence (e.g., excitation ~480 nm, emission ~520 nm)

Experimental Protocols



In Vitro Cell Staining for Fluorescence Microscopy

This protocol is designed for staining of adherent or suspension cells to visualize $FR\alpha$ expression.

Materials:

- EC-17 disodium salt
- FRα-positive cells (e.g., HeLa, KB, SKOV-3)[8][9]
- FRα-negative cells (e.g., A549)[9]
- Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Formaldehyde (3.7% in PBS) for fixation
- Triton™ X-100 (0.1% in PBS) for permeabilization (optional)
- Antifade mounting medium
- Folic acid (for competition assay)

Protocol:

- Cell Culture: Culture cells to 70-80% confluency on coverslips or in imaging dishes.
- EC-17 Staining:
 - Prepare a 1 μM working solution of EC-17 in cell culture medium.
 - For a competition control, pre-incubate some cells with a 100-fold molar excess of free folic acid for 30 minutes.
 - Remove the culture medium and add the EC-17 staining solution (and the folic acid control solution) to the cells.

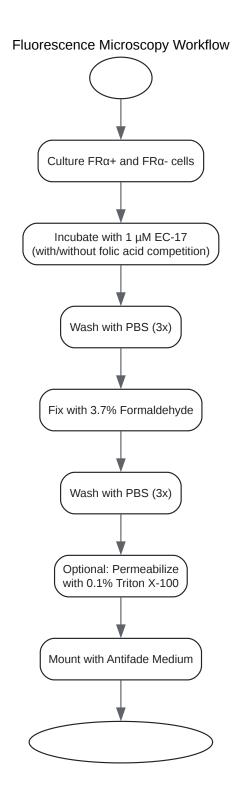
Methodological & Application





- Incubate for 1-2 hours at 37°C, protected from light.
- Washing: Wash the cells three times with PBS.
- Fixation:
 - Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes. Wash three times with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Image the cells using a fluorescence microscope with a standard FITC filter set.





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Caption: Workflow for in vitro cell staining.



Flow Cytometry Analysis

This protocol allows for the quantification of FR α -positive cells in a population.

Materials:

- EC-17 disodium salt
- FRα-positive and FRα-negative cells
- Flow cytometry buffer (e.g., PBS with 1-2% FBS)
- Folic acid (for competition assay)

Protocol:

- Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in flow cytometry buffer.
- EC-17 Staining:
 - Add EC-17 to the cell suspension to a final concentration of 100-200 nM.[1]
 - For a competition control, pre-incubate a sample with a 100-fold molar excess of free folic acid for 30 minutes before adding EC-17.
 - Incubate for 60 minutes at 37°C, protected from light.[1]
- Washing: Wash the cells twice with flow cytometry buffer by centrifugation.
- Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry buffer for analysis.
- Data Acquisition: Analyze the cells on a flow cytometer using a 488 nm laser for excitation and a 530/30 nm emission filter.

In Vivo Imaging in Small Animal Models



This protocol provides a general guideline for non-invasive imaging of FR α -positive tumors in mice.

Materials:

- EC-17 disodium salt
- Tumor-bearing mice (e.g., subcutaneous xenografts of HeLa or KB cells in nude mice)[1]
- Sterile PBS
- In vivo imaging system with appropriate filters

Protocol:

- Animal Preparation: Anesthetize the tumor-bearing mouse according to institutional guidelines.
- EC-17 Administration:
 - Prepare a sterile solution of EC-17 in PBS.
 - Administer EC-17 via intravenous (tail vein) injection at a dose of 0.1 mg/kg.[1]
- Imaging:
 - Place the animal in the imaging chamber.
 - Acquire fluorescent images at various time points post-injection (e.g., 1, 2, 4, and 24 hours) to determine optimal tumor-to-background contrast. A strong signal in tumors can often be observed 2-3 hours post-injection.[1][10]
 - Use an excitation filter around 480 nm and an emission filter around 520 nm.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The signal-to-background ratio (SBR) is a key metric for evaluating the performance of EC-17.



Table 1: Example Signal-to-Background Ratios (SBR) of EC-17 in HeLa Cells

Molarity of EC-17	SBR
Low	0.97
High	7.32

Data adapted from[2]. SBR is dependent on the molarity and concentration of cancer cells.

Table 2: Expected Fluorescence Intensity in Different Cell Lines

Cell Line	FRα Expression	Expected EC-17 Staining
HeLa	Positive	High
КВ	Positive	High
SKOV-3	Positive	Moderate to High
A549	Negative	Low / Background
MM.1S	Negative	Negligible

Cell line information compiled from[8][9][11].

Troubleshooting



Issue	Possible Cause	Solution
High Background Staining	- Incomplete washing- Non- specific binding	- Increase the number and duration of wash steps Include a blocking step with serum or BSA Confirm specificity with a folic acid competition assay.
Weak or No Signal	- Low FRα expression in cells- Insufficient EC-17 concentration or incubation time- Photobleaching	- Use a known FRα-positive cell line as a positive control Optimize EC-17 concentration and incubation time Minimize exposure to excitation light and use an antifade reagent.
Inconsistent Results	- Variation in cell density or health- Inconsistent staining procedure	- Ensure consistent cell seeding and health Standardize all steps of the protocol.

Conclusion

EC-17 disodium salt is a robust and specific fluorescent probe for imaging FR α -expressing cells and tumors. Its compatibility with standard imaging platforms makes it an accessible tool for a wide range of research applications, from basic cell biology to preclinical drug development. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively utilize EC-17 to visualize and quantify FR α expression in their models of interest.

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